molecular formula C20H18N2O3S B2790963 N-(5-(4-methylbenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 801226-18-6

N-(5-(4-methylbenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2790963
CAS No.: 801226-18-6
M. Wt: 366.44
InChI Key: BVDOAXGYZPHUBI-UHFFFAOYSA-N
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Description

N-(5-(4-Methylbenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a thiazole ring substituted at position 5 with a 4-methylbenzyl group and at position 2 with a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety.

Properties

IUPAC Name

N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-13-6-8-14(9-7-13)10-15-11-21-20(26-15)22-19(23)18-12-24-16-4-2-3-5-17(16)25-18/h2-9,11,18H,10,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDOAXGYZPHUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methylbenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methylbenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative .

Scientific Research Applications

The compound exhibits a variety of biological activities that make it suitable for further research and potential therapeutic applications:

1. Anticancer Properties

  • Mechanism of Action : Studies indicate that compounds with thiazole and dioxine moieties can modulate signaling pathways involved in cancer cell proliferation and apoptosis. For example, derivatives have shown inhibitory effects on various cancer cell lines including breast and ovarian cancer cells .
  • Case Studies : Research has demonstrated that these compounds can induce apoptosis through interaction with regulatory proteins involved in cell cycle control .

2. Antimicrobial Activity

  • Efficacy Against Bacteria : The presence of the benzothiazole moiety suggests potential antimicrobial activity. Compounds similar in structure have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

3. Anti-inflammatory Effects

  • Research Findings : Some studies have indicated that thiazole derivatives can exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases .
  • Biochemical Pathways : These effects are often linked to the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Pharmacokinetics

Understanding the pharmacokinetics of N-(5-(4-methylbenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is crucial for its application in drug development:

  • Solubility and Bioavailability : The solubility profile can significantly influence its bioavailability, impacting its efficacy as a therapeutic agent.
  • Metabolism : Further studies are needed to elucidate the metabolic pathways involved and how they affect the compound's therapeutic potential.

Mechanism of Action

The mechanism of action of N-(5-(4-methylbenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to the desired therapeutic effects. The pathways involved often include the inhibition of enzyme activity or the modulation of receptor signaling .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. N-(5-(Morpholinomethyl)-4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (4v)
  • Key Features: Incorporates a morpholinomethyl group at position 5 and a pyridin-4-yl group at position 4 of the thiazole ring.
  • Physicochemical Properties : Melting point (178–180°C), NMR data (e.g., δ 8.55–8.57 ppm for pyridyl protons) .
  • Implications: The polar morpholinomethyl group enhances solubility compared to the 4-methylbenzyl group in the target compound, while the pyridinyl substituent may improve binding to metal-dependent enzymes.
B. N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Key Features : Chlorine at position 5 of the thiazole and a difluorobenzamide group.
  • Bioactivity : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR) via hydrogen bonding (N1–H1⋯N2) and hydrophobic interactions .
  • Comparison : The chloro substituent in this analog contrasts with the 4-methylbenzyl group in the target compound, likely reducing lipophilicity but increasing electrophilicity.
C. 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide
  • Key Features : Cyclopropanecarboxamide and benzo[d][1,3]dioxol groups.
  • Synthesis : Prepared via coupling of benzo[1,3]dioxol-5-ylcyclopropanecarboxylic acid with thiazol-2-amine derivatives (27% yield) .

Pharmacological and Physicochemical Properties

Compound Substituents (Thiazole Position 5) Melting Point (°C) Key Functional Groups Bioactivity Insights
Target Compound 4-Methylbenzyl N/A Benzodioxine carboxamide Likely enzyme inhibition
4v Morpholinomethyl, Pyridin-4-yl 178–180 Pyridinyl, Morpholine Enhanced solubility
N-(5-Chloro-thiazol-2-yl) analog Chlorine N/A Difluorobenzamide PFOR enzyme inhibition
Compound 72 4-Methoxyphenyl N/A Cyclopropanecarboxamide Moderate synthetic yield (27%)

Key Research Findings

Hydrogen Bonding : Analogs like the difluorobenzamide derivative () utilize intermolecular hydrogen bonds (e.g., C–H⋯F/O) for crystal packing and stability, a feature that may be shared with the target compound .

Enzyme Inhibition : Structural similarities to PFOR inhibitors () suggest the target compound could act via analogous mechanisms, though direct evidence is lacking.

Biological Activity

N-(5-(4-methylbenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis, and relevant research findings.

Structural Features

The compound combines a thiazole ring and a benzo[b][1,4]dioxine moiety. The thiazole component is often associated with various biological activities, while the dioxine structure is known for its potential pharmacological properties. The specific combination of these moieties in this compound may confer unique biological properties not present in other similar compounds.

Biological Activities

Research indicates that compounds containing thiazole and benzo[b][1,4]dioxine moieties exhibit a range of biological activities. Below is a summary of the key activities associated with this compound:

Biological Activity Description
Anticancer Activity Inhibition of PARP1 has been observed in related thiazole derivatives, suggesting potential anticancer properties.
Enzyme Inhibition The dioxine core may act as a potential enzyme inhibitor, impacting various metabolic pathways.
Antidiabetic Properties Similar thiazole derivatives have shown promise as antidiabetic agents.

Case Studies and Experimental Results

  • Anticancer Studies : A study on thiazole derivatives indicated that they could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Preliminary assays conducted on related compounds showed that the benzo[b][1,4]dioxine structure could inhibit key enzymes involved in metabolic disorders. For instance, enzyme assays indicated that certain derivatives exhibited competitive inhibition against enzymes like COX and LOX.
  • Antioxidant Activity : Antioxidant assays revealed that compounds with thiazole rings displayed significant free radical scavenging activity. This suggests that this compound could potentially mitigate oxidative stress-related diseases.

Synthesis Pathway

The synthesis of this compound typically involves multiple steps:

  • Formation of Thiazole Ring : The initial step often includes the reaction of appropriate aldehydes with thiourea to form the thiazole ring.
  • Dioxine Core Construction : Subsequent steps involve cyclization reactions to construct the dioxine core using suitable precursors.
  • Final Coupling Reaction : The final product is obtained through coupling reactions that attach the thiazole moiety to the dioxine structure.

Q & A

Q. Basic

  • NMR Spectroscopy : Confirms molecular structure via proton/carbon chemical shifts, particularly for the thiazole (δ 7.2–7.8 ppm) and dihydrobenzo dioxine (δ 4.2–4.5 ppm) moieties.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 397.91).
  • HPLC : Assesses purity (>95%) using reverse-phase C18 columns and UV detection .

What strategies are employed to elucidate the mechanism of action of this compound in biological systems?

Q. Advanced

  • Molecular Docking : Predicts binding affinity to targets (e.g., kinases, enzymes) using software like AutoDock.
  • Surface Plasmon Resonance (SPR) : Quantifies real-time interactions with proteins.
  • Enzymatic Assays : Measures inhibition constants (Kᵢ) under varying substrate concentrations .

How is the purity of the compound assessed, and what thresholds are considered acceptable for research use?

Basic
Purity is evaluated via HPLC (retention time consistency) and TLC (single spot Rf value). Acceptable thresholds are ≥95% for in vitro studies and ≥98% for in vivo applications. Impurity profiles are characterized using LC-MS to identify byproducts .

How do structural modifications of the thiazole and dihydrobenzo dioxine moieties impact biological activity?

Q. Advanced

  • Thiazole Modifications : Introducing electron-withdrawing groups (e.g., -Cl) enhances antimicrobial activity but may reduce solubility.
  • Dihydrobenzo Dioxine Adjustments : Methylation at the 4-position improves metabolic stability. SAR studies comparing analogs (e.g., furan vs. phenyl substitutions) reveal activity trends .

What are the documented biological activities of structurally similar compounds, and how do they inform research on this compound?

Basic
Analogous compounds exhibit:

  • Antimicrobial Activity : Thiadiazole derivatives inhibit E. coli (MIC 8 µg/mL).
  • Anticancer Potential : Benzo[d]thiazole analogs show IC₅₀ values of 1.5 µM against HeLa cells. These data guide target prioritization and assay design .

What computational methods are utilized to predict the binding affinity and pharmacokinetic properties of this compound?

Q. Advanced

  • QSAR Models : Relate substituent hydrophobicity (logP) to activity.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80%) and cytochrome P450 interactions.
  • Molecular Dynamics Simulations : Assess target binding stability over 100 ns trajectories .

What are the critical steps in scaling up the synthesis of this compound from milligram to gram scale without compromising purity?

Q. Basic

  • Solvent Selection : High-boiling solvents (e.g., DMSO) ensure homogeneity.
  • Catalyst Loading : Optimize to 10 mol% to minimize side reactions.
  • Workup Procedures : Use fractional crystallization instead of column chromatography for cost efficiency .

How do researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Q. Advanced

  • Bioavailability Studies : Measure plasma concentrations via LC-MS/MS to identify absorption barriers.
  • Metabolite Profiling : Identify active/inactive metabolites using hepatic microsome assays.
  • Formulation Adjustments : Use liposomal encapsulation to enhance solubility and half-life .

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